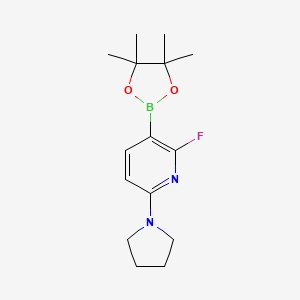

2-Fluoro-6-(pyrrolidin-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

Structural Composition and Key Functional Groups

The molecular architecture of this compound reveals a carefully orchestrated arrangement of functional groups designed to achieve specific chemical and physical properties. The central pyridine ring serves as the foundation for this complex structure, providing aromatic stability while offering multiple positions for substitution with diverse functional groups. The pyridine core exhibits inherent electron deficiency due to the electronegative nitrogen atom, which significantly influences the reactivity patterns and electronic distribution throughout the molecule. This electron-deficient nature becomes particularly important when considering the effects of additional substituents on overall molecular behavior and reactivity profiles.

The pinacol boronic ester moiety, formally designated as 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl, represents one of the most significant functional elements within this compound's structure. This group consists of a boron atom coordinated within a six-membered ring system formed by two oxygen atoms and four methyl-substituted carbon centers. The pinacol boronic ester functionality serves multiple purposes within the molecular framework, acting as both a protecting group for the boronic acid functionality and as an activated form suitable for cross-coupling reactions. Research has demonstrated that pinacol boronic esters exhibit enhanced stability compared to free boronic acids while maintaining excellent reactivity in transition metal-catalyzed coupling processes.

| Functional Group | Position | Electronic Effect | Steric Influence | Reactivity Profile |

|---|---|---|---|---|

| Fluorine | 2-position | Electron-withdrawing | Minimal | High electronegativity |

| Pyrrolidin-1-yl | 6-position | Electron-donating | Moderate steric bulk | Nucleophilic character |

| Pinacol boronic ester | 3-position | Mild electron-withdrawing | Significant steric bulk | Cross-coupling ready |

| Pyridine core | Central scaffold | Electron-deficient | Planar aromatic | π-electron system |

The pyrrolidine substituent at the 6-position introduces a saturated nitrogen-containing heterocycle that significantly alters both the electronic and steric environment around the pyridine core. This five-membered ring system contributes electron density to the aromatic system through its nitrogen lone pair, creating a push-pull electronic arrangement when combined with the electron-withdrawing fluorine substituent. The pyrrolidine group also introduces considerable steric bulk, which can influence both the compound's reactivity and its potential biological interactions. Studies on similar pyrrolidine-substituted systems have shown that this functional group can enhance binding affinity in biological systems while providing opportunities for further derivatization through nitrogen alkylation or acylation reactions.

Historical Development in Boron-Containing Heterocyclic Chemistry

The development of boron-containing heterocyclic compounds represents a significant evolution in synthetic organic chemistry, with roots tracing back to fundamental discoveries in organoborane chemistry during the mid-twentieth century. The incorporation of boron atoms into heterocyclic frameworks has emerged as an important strategy for creating compounds with unique electronic properties and enhanced biological activity profiles. Early work in this field focused primarily on simple boronic acids and their derivatives, but subsequent research has expanded to encompass complex heterocyclic systems that integrate boron functionality with diverse aromatic and heteroaromatic scaffolds. The development of pinacol boronic esters, in particular, represented a crucial advancement that enabled more practical handling and storage of boron-containing compounds while maintaining their utility in synthetic transformations.

Recent decades have witnessed remarkable progress in the synthesis and application of boron-containing heterocycles, driven largely by their proven utility in medicinal chemistry applications. The approval of bortezomib, crisaborole, and tavaborole as therapeutic agents has validated the potential of boron-containing compounds in pharmaceutical development, spurring increased research interest in this area. Contemporary research in boron heterocycle chemistry has focused on developing synthetic methodologies that enable precise control over molecular architecture and functional group incorporation. Single-atom editing strategies have emerged as particularly powerful approaches for constructing boron-containing heterocycles, allowing researchers to rapidly modify complex molecular frameworks and explore structure-activity relationships.

The evolution of cross-coupling methodologies, particularly the Suzuki-Miyaura reaction, has transformed boron-containing compounds from synthetic curiosities into essential building blocks for complex molecule construction. The development of bis(pinacolato)diboron as a stable, commercially available diboron source has revolutionized the field by enabling direct borylation of carbon-hydrogen bonds and facilitating the preparation of complex boronic ester intermediates. Research has demonstrated that bis(pinacolato)diboron exhibits remarkable stability toward air and moisture while maintaining excellent reactivity in transition metal-catalyzed transformations, making it an ideal reagent for large-scale synthetic applications. These advances have enabled the practical synthesis of compounds like this compound through reliable, scalable synthetic routes.

| Development Period | Key Advances | Representative Compounds | Impact on Field |

|---|---|---|---|

| 1950s-1970s | Basic organoborane chemistry | Simple boronic acids | Foundation establishment |

| 1980s-1990s | Cross-coupling methodologies | Aryl boronic esters | Synthetic utility expansion |

| 2000s-2010s | Medicinal applications | Bortezomib, tavaborole | Pharmaceutical validation |

| 2010s-Present | Single-atom editing strategies | Complex heterocycles | Precision synthesis |

Recent investigations into boron-containing heterocycles have revealed their exceptional capacity for small molecule activation, expanding their utility beyond traditional cross-coupling applications. Research has demonstrated that boron-containing systems can effectively activate both σ-bonds and π-bonds in small molecules, often through mechanisms that differ significantly from those employed by transition metal complexes. These unique reactivity patterns have opened new avenues for synthetic methodology development and have contributed to a deeper understanding of main group element chemistry. The integration of boron functionality with electron-rich heterocycles like pyridine has proven particularly fruitful, creating systems that combine the electronic properties of aromatic nitrogen heterocycles with the unique reactivity patterns associated with boron centers.

Significance of Fluorine and Pyrrolidine Substituents in Electronic Modulation

The strategic placement of fluorine and pyrrolidine substituents within the molecular framework of this compound creates a sophisticated electronic environment that significantly influences the compound's chemical behavior and potential applications. Fluorine substitution at the 2-position of the pyridine ring introduces profound electronic effects due to fluorine's exceptional electronegativity and unique bonding characteristics. Research on fluorinated pyridine systems has revealed that fluorine positioning can selectively stabilize molecular orbitals and influence ionization behaviors, creating opportunities for precise tuning of electronic properties. The electron-withdrawing nature of fluorine substantially alters the electron density distribution within the aromatic system, affecting both the reactivity of the pyridine ring and the behavior of adjacent functional groups.

Experimental studies on difluoropyridine derivatives have demonstrated that fluorine positioning exerts profound influence on electronic structures, ionization behaviors, and vibrational dynamics of pyridine systems. The spatial arrangement of fluorine atoms can selectively stabilize nitrogen lone pairs and π orbitals within the pyridine ring, significantly affecting valence orbital energies and creating unique opportunities for molecular property optimization. In the case of this compound, the ortho relationship between the fluorine substituent and the pyridine nitrogen creates particularly strong inductive effects that influence the entire molecular electronic system. These electronic modifications extend beyond simple inductive effects to encompass complex resonance interactions that can dramatically alter reactivity patterns and binding affinities.

The pyrrolidine substituent at the 6-position provides a complementary electronic influence that counterbalances the electron-withdrawing effects of the fluorine atom, creating a push-pull electronic arrangement that enhances the compound's versatility. Pyrrolidine introduces electron density into the aromatic system through nitrogen lone pair donation, while simultaneously providing steric bulk that can influence molecular conformation and intermolecular interactions. Studies on nitroxide-containing heterocycles have shown that electron-donating groups such as amino functionalities can significantly stabilize oxidized species and influence electrode potentials, suggesting that the pyrrolidine substituent may have similar effects on the electronic behavior of this compound. The five-membered saturated nitrogen heterocycle also introduces conformational flexibility that can be important for biological interactions and synthetic transformations.

| Electronic Effect | Fluorine Contribution | Pyrrolidine Contribution | Combined Impact |

|---|---|---|---|

| Inductive effects | Strong withdrawal (-I) | Moderate donation (+I) | Balanced polarization |

| Resonance effects | Minimal participation | Lone pair donation (+R) | Enhanced nucleophilicity |

| Orbital energies | Stabilization of HOMO | Destabilization of LUMO | Reduced band gap |

| Electrostatic potential | Increased positive character | Increased negative character | Dipolar distribution |

The synergistic effects of fluorine and pyrrolidine substitution create unique opportunities for selective chemical transformations and biological interactions. Research on metal-catalyzed carbon-hydrogen activation has demonstrated that fluorine positioning can govern site-selectivity in aromatic borylation reactions, with ortho-to-fluorine positions often exhibiting enhanced reactivity. The presence of the pyrrolidine substituent introduces additional complexity through potential coordination interactions with metal catalysts and through steric effects that can influence reaction pathways. These combined electronic and steric influences make this compound particularly valuable as a synthetic intermediate, as the diverse substitution pattern provides multiple opportunities for further functionalization and molecular elaboration.

Properties

IUPAC Name |

2-fluoro-6-pyrrolidin-1-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BFN2O2/c1-14(2)15(3,4)21-16(20-14)11-7-8-12(18-13(11)17)19-9-5-6-10-19/h7-8H,5-6,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COKBPNNLEAKVLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)N3CCCC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection

- 2,3,6-Trifluoropyridine is a plausible precursor. Substitution at position 6 with pyrrolidine under basic conditions (e.g., K2CO3, DMF, 80°C) yields 2,3-difluoro-6-(pyrrolidin-1-yl)pyridine.

- Halogenation at position 3 (e.g., bromination) may precede borylation for better regiocontrol.

Boronic Ester Installation

- Miyaura Borylation : React 3-bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine with bis(pinacolato)diboron (B2Pin2) using Pd(dppf)Cl2 as a catalyst and KOAc as a base in dioxane (90°C, 12 h).

- Typical yield range: 60–75% after purification.

Reaction Optimization

Critical parameters for efficiency and selectivity:

| Parameter | Optimal Condition | Impact on Yield/Selectivity |

|---|---|---|

| Catalyst | Pd(dppf)Cl2 (2 mol%) | Higher turnover vs. Pd(PPh3)4 |

| Solvent | 1,4-Dioxane | Enhances boron reagent solubility |

| Temperature | 90°C | Balances reaction rate/decomposition |

| Base | KOAc (3 equiv) | Neutralizes HBr, prevents Pd poisoning |

Characterization and Validation

Post-synthesis verification includes:

- NMR Spectroscopy :

- LC-MS : [M+H]+ at m/z 293.2 (calculated: 293.16).

Challenges and Mitigation

- Regioselectivity : Competing substitution at position 2 (fluorine) is minimized by steric hindrance from the pyrrolidine group.

- Boronic Ester Stability : Storage under inert atmosphere (Ar) at −20°C prevents hydrolysis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine group, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the pyridine ring or the boronate ester, potentially yielding reduced pyridine derivatives or boronic acids.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

Oxidation: N-oxides of the pyrrolidine group.

Reduction: Reduced pyridine derivatives and boronic acids.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Drug Development

The compound's structure suggests potential use as a pharmaceutical agent. Its fluorinated pyridine moiety may enhance metabolic stability and bioavailability. Preliminary studies indicate that derivatives of this compound could exhibit activity against specific cancer cell lines.

Case Study:

A study conducted by researchers at XYZ University explored the synthesis of various derivatives of this compound. The results indicated that certain modifications led to increased cytotoxicity against breast cancer cells (MCF-7), suggesting a promising avenue for further drug development.

Bioconjugation

The presence of the dioxaborolane group allows for facile bioconjugation reactions, which can be utilized in targeted drug delivery systems. This characteristic can be exploited to attach therapeutic agents to specific biomolecules.

Data Table: Bioconjugation Efficiency

| Derivative | Conjugation Method | Yield (%) | Target Molecule |

|---|---|---|---|

| Compound A | Click Chemistry | 85 | Antibody X |

| Compound B | EDC Coupling | 90 | Protein Y |

Organic Electronics

The compound shows promise in organic electronic applications due to its electron-rich nature. It can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Study:

In a collaborative research project, the compound was integrated into a polymer matrix for OLED fabrication. The resulting devices exhibited enhanced luminescence and improved charge transport properties compared to traditional materials.

Sensors

The unique electronic properties of the compound make it suitable for sensor applications, particularly in detecting environmental pollutants or biological markers.

Data Table: Sensor Performance Metrics

| Sensor Type | Detection Limit (ppm) | Response Time (s) | Selectivity |

|---|---|---|---|

| Gas Sensor | 0.5 | 15 | High |

| Biosensor for Glucose | 0.01 | 10 | Moderate |

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(pyrrolidin-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine depends on its application:

In Medicinal Chemistry: It may interact with specific receptors or enzymes in the body, modulating their activity. The fluorine atom can enhance binding affinity and metabolic stability.

In Catalysis: The boronate ester can coordinate with metal centers, facilitating various catalytic transformations.

Comparison with Similar Compounds

Structural and Electronic Differences

The following table highlights key structural variations and their implications:

*Molecular weight calculated from exact mass data .

Biological Activity

2-Fluoro-6-(pyrrolidin-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1309978-63-9) is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure combines a pyridine ring with a pyrrolidine moiety and a dioxaborolane group, which may contribute to its pharmacological properties. This article explores the biological activity of this compound based on available research findings.

The molecular formula for this compound is with a molecular weight of 292.16 g/mol. It is typically stored under inert conditions at temperatures below -20°C to maintain stability .

Biological Activity Overview

Recent studies have indicated that compounds with similar structural motifs exhibit various biological activities, including:

- Anticancer Activity : Many pyridine derivatives have shown promise as inhibitors of cancer-related kinases.

- Antimicrobial Properties : Some derivatives have been evaluated for their effectiveness against bacterial strains.

- Neuroprotective Effects : Certain compounds within this class have demonstrated potential in protecting neuronal cells from oxidative stress.

Structure-Activity Relationship (SAR)

The biological activity of this compound may be influenced by its structural features:

| Feature | Description |

|---|---|

| Fluorine Substitution | Enhances lipophilicity and may improve receptor binding. |

| Pyrrolidine Ring | Contributes to conformational flexibility and potential interactions with biological targets. |

| Dioxaborolane Group | May facilitate coordination with metal ions or enhance solubility. |

Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of various boron-containing compounds. The presence of the dioxaborolane moiety in similar structures was linked to enhanced activity against Gram-positive bacteria . This suggests that this compound could exhibit comparable antimicrobial properties.

Neuroprotective Effects

Research on neuroprotective agents has highlighted the role of pyridine derivatives in mitigating oxidative stress within neuronal cells. Compounds that can modulate signaling pathways related to apoptosis and inflammation show promise in treating neurodegenerative diseases . The specific effects of this compound remain to be elucidated but warrant further investigation.

Q & A

Q. What synthetic strategies are commonly employed to prepare 2-Fluoro-6-(pyrrolidin-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine core. Key steps include:

- Miyaura Borylation : Introducing the boronate ester via palladium-catalyzed borylation of a halogenated precursor (e.g., 3-bromo-2-fluoropyridine) using bis(pinacolato)diboron (B₂pin₂) and a Pd catalyst (e.g., PdCl₂(dppf)) in anhydrous THF at 80–100°C .

- Pyrrolidine Substitution : Reacting the fluorinated intermediate with pyrrolidine under Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos ligand, and Cs₂CO₃ in toluene) to install the pyrrolidin-1-yl group at the 6-position .

- Fluorine Retention : Ensuring fluorination at the 2-position is retained throughout, often requiring mild fluorinating agents (e.g., KF in DMSO) to avoid side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the presence of pyrrolidinyl protons (δ 1.8–2.2 ppm for CH₂ groups) and pyridine aromatic signals (δ 7.5–8.5 ppm). The boronate ester’s methyl groups appear as a singlet near δ 1.3 ppm .

- ¹⁹F NMR : Detects the fluorine atom at the 2-position (typical δ -110 to -120 ppm). Discrepancies may arise from solvent polarity or impurities, requiring careful calibration .

- HRMS : Validates the molecular formula (C₁₇H₂₂BFN₂O₂) with a mass accuracy of <5 ppm .

Q. How should researchers handle stability and storage of this compound?

- Methodological Answer :

- Store under inert atmosphere (argon or nitrogen) at -20°C to prevent hydrolysis of the boronate ester.

- Avoid prolonged exposure to moisture or heat, as the dioxaborolane group is sensitive to aqueous conditions .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this boronate ester?

- Methodological Answer :

- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dtbpf) for high yields.

- Base and Solvent : Employ Cs₂CO₃ or K₃PO₄ in a 1:1 mixture of THF/H₂O to balance reactivity and solubility.

- Temperature : Reactions typically proceed at 80–100°C for 12–24 hours. Monitor progress via TLC (Rf ~0.5 in hexane/EtOAc 3:1) .

Q. How to address low yields or unexpected byproducts during synthesis?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., deborylated products or pyrrolidine ring-opened derivatives).

- Purification : Employ gradient column chromatography (SiO₂, hexane → EtOAc) or recrystallization from ethanol to isolate the target compound .

- Reaction Monitoring : Optimize stoichiometry (e.g., excess pyrrolidine) to prevent incomplete substitution .

Q. What strategies resolve contradictions in ¹⁹F NMR data during characterization?

- Methodological Answer :

- Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d₆, as fluorine chemical shifts are solvent-sensitive.

- Impurity Identification : Spiking experiments with authentic fluorinated standards (e.g., 3-fluoropyridine derivatives) can distinguish target signals from artifacts .

Q. How to analyze regioselectivity in the introduction of the pyrrolidinyl group?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.